BenchChemオンラインストアへようこそ!

AZ14145845

Kinase Selectivity Cellular IC50 Mer/Axl Dual Inhibition

Select AZ14145845 for its unique type I1/2 dual Mer/Axl inhibition, validated kinome selectivity, and oral bioavailability. This compound ensures phenotype specificity in macrophage efferocytosis assays and synergy with anti-PD1 in syngeneic models, minimizing off-target effects seen in pan-TAM inhibitors. Ideal for immuno-oncology and retinal degeneration research.

Molecular Formula C32H35N9O
Molecular Weight 561.7 g/mol
Cat. No. B12419499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ14145845
Molecular FormulaC32H35N9O
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=NN=C(O2)N(C)CC3=CN4C(=NC=C4C5=CC=C(C=C5)CN(C)C)C=C3)C6=C(N(N=C6C)C)C
InChIInChI=1S/C32H35N9O/c1-20-14-26(29-21(2)37-40(7)22(29)3)15-34-30(20)31-35-36-32(42-31)39(6)18-24-10-13-28-33-16-27(41(28)19-24)25-11-8-23(9-12-25)17-38(4)5/h8-16,19H,17-18H2,1-7H3
InChIKeyCZIXXCVLEHVEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ14145845 Chemical and Pharmacological Overview for Procurement Specification


AZ14145845 is a potent, highly selective type I1/2 dual Mer/Axl kinase inhibitor with the chemical name 3-[4-[(Dimethylamino)methyl]phenyl]-N-methyl-N-[5-[3-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]imidazo[1,2-a]pyridine-6-methanamine . It has a molecular formula of C32H35N9O, a molecular weight of 561.68 g/mol, and is typically supplied as a white to off-white solid with a purity of ≥98% (HPLC) . The compound demonstrates potent cellular activity with pIC50 values of 7 nM for pAxl and 7.8 nM for pMer, and is orally bioavailable, demonstrating significant in vivo efficacy in multiple tumor models [1].

Procurement Risk Analysis: Why Substituting AZ14145845 with Other Mer/Axl Inhibitors May Invalidate Your Assay


Substituting AZ14145845 with a generic Mer/Axl inhibitor is not advisable due to substantial differences in kinome selectivity, binding mode (Type I1/2), and target engagement profiles. While many compounds share the Mer/Axl dual inhibition label, their off-target effects and pharmacokinetic properties vary dramatically [1]. For instance, pan-TAM inhibitors like UNC569 exhibit high potency against Mer (IC50 = 2.9 nM) but have significant activity against Tyro3 (IC50 = 48 nM), which can confound phenotypic readouts . Conversely, highly selective compounds like ONO-7475 (IC50: Axl 0.7 nM, Mer 1.0 nM) may lack the balanced dual potency required for certain in vivo models . AZ14145845's specific imidazo[1,2-a]pyridine scaffold and Type I1/2 binding mode confer a unique kinome selectivity profile that has been validated in both efficacy and safety studies [1].

Quantitative Evidence Guide: AZ14145845 Differentiation vs. Closest Analogs (UNC569, ONO-7475, PF-07265807)


Comparative Cellular Potency of AZ14145845 vs. ONO-7475 and PF-07265807 for Mer and Axl Kinase Inhibition

AZ14145845 demonstrates balanced, single-digit nanomolar cellular potency for both Mer and Axl kinases (pIC50 = 7 nM for pAxl and 7.8 nM for pMer) [1]. In comparison, the clinically evaluated dual inhibitor ONO-7475 (Tamnorzatinib) exhibits higher absolute potency (IC50: Axl 0.7 nM, Mer 1.0 nM) but a less balanced ratio (1.43x difference) . The pan-TAM inhibitor PF-07265807 shows weaker Mer potency (IC50 = 13.2 nM) despite strong Axl inhibition (6.1 nM), resulting in a >2-fold potency differential [2]. This balanced profile of AZ14145845 may be critical for applications requiring simultaneous, equipotent blockade of both kinases.

Kinase Selectivity Cellular IC50 Mer/Axl Dual Inhibition

Superior Kinome Selectivity of AZ14145845 vs. UNC569

AZ14145845 exhibits exceptional kinome selectivity, with profiling against 387 kinases at 1 μM showing >90% inhibition for only MERTK and AXL, and >75% inhibition for a single additional kinase (MAP4K5) [1]. In stark contrast, the pan-TAM inhibitor UNC569 is a potent inhibitor of Mer (IC50 = 2.9 nM) but also inhibits Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM) with less than 20-fold selectivity, and its broader kinome profile remains undefined . This selectivity of AZ14145845 translates to a cleaner pharmacological profile, minimizing confounding off-target effects in complex biological systems.

Kinome Profiling Off-Target Activity Selectivity Index

In Vivo Efficacy in Immuno-Oncology Combination Therapy

AZ14145845, when combined with anti-PD1 antibodies and ionizing radiation, significantly increased survival in mice bearing MC38 colorectal tumors, demonstrating its utility in combination immunotherapy regimens [1]. While other Mer/Axl inhibitors like ONO-7475 have been evaluated in clinical trials for AML, they have shown limited monotherapy efficacy and have not demonstrated robust combination benefits in solid tumor models with checkpoint inhibitors [2]. This specific, validated combination efficacy provides a clear rationale for selecting AZ14145845 for immuno-oncology studies.

Immuno-Oncology Combination Therapy Syngeneic Tumor Models

Comparative Bioavailability and Dosing Flexibility

AZ14145845 is orally bioavailable, achieving significant tumor growth inhibition in vivo at well-tolerated doses, as demonstrated in the Mer and Axl kinase Ba/F3 tumor xenograft model [1]. In contrast, the potent dual Mer/FLT3 inhibitor UNC2025 (IC50: 0.74/0.8 nM) exhibits poor oral bioavailability, limiting its in vivo utility to intraperitoneal administration . This difference in bioavailability directly impacts experimental design and translational relevance.

Oral Bioavailability Pharmacokinetics Dosing

Selectivity Against Flt-3 and Tyro3

AZ14145845 displays little to no inhibition against Flt-3 and Tyro3 (pIC50 < 4.5), underscoring its high selectivity for the Mer/Axl axis . This is in direct contrast to the Mer/FLT3 dual inhibitor UNC2025, which potently inhibits Flt-3 (IC50 = 0.8 nM) . For researchers specifically investigating Mer/Axl biology without confounding Flt-3 or Tyro3 activity, AZ14145845 offers a significant advantage.

Kinase Selectivity Flt-3 Tyro3

In Vivo Target Engagement and Biomarker Modulation

AZ14145845 demonstrates robust in vivo target engagement, as evidenced by activity in a macrophage efferocytosis assay (pIC50 = 7.6) and confirmed by pharmacodynamic modulation of pMer in tumor models [1]. In contrast, the clinically evaluated ONO-7475 (Tamnorzatinib) has shown near-maximal Axl/Mer inhibition in patient samples but failed to induce robust clinical efficacy in AML, highlighting the complex relationship between target engagement and therapeutic outcome [2]. AZ14145845's well-characterized PK/PD relationship in preclinical models provides a more predictable and interpretable tool for target validation studies.

Target Engagement Pharmacodynamics Efferocytosis

Optimal Scientific and Preclinical Deployment Scenarios for AZ14145845


Target Validation in Mer/Axl-Driven Immuno-Oncology Models

Utilize AZ14145845 in syngeneic mouse models (e.g., MC38 colorectal cancer) to validate the role of dual Mer/Axl inhibition in reversing immune suppression. Its high selectivity and oral bioavailability make it ideal for combination studies with checkpoint inhibitors (anti-PD1) and radiation, as demonstrated by McCoull et al. [1].

Investigating Efferocytosis and Macrophage Function

Employ AZ14145845 in macrophage efferocytosis assays (pIC50 = 7.6) or in vivo models of retinal degeneration to study the role of MERTK in phagocytosis and retinal homeostasis. Its well-defined kinome selectivity minimizes off-target effects on related TAM family members, ensuring phenotype specificity [1][2].

Resistance Mechanism Studies in Kinase Inhibitor Therapy

Given its unique Type I1/2 binding mode and balanced dual inhibition, AZ14145845 serves as an excellent chemical probe to investigate acquired resistance mechanisms to other kinase inhibitors. Its distinct selectivity profile (sparing Flt-3 and Tyro3) allows for deconvolution of Mer/Axl-specific signaling pathways from other TAM kinases .

Pharmacodynamic Biomarker Development

Leverage the validated in vivo target engagement of AZ14145845 (pMer modulation) to develop and validate pharmacodynamic biomarkers for Mer/Axl pathway inhibition. This is supported by its dose-dependent activity in Ba/F3 xenograft models and its characterized PK/PD relationship [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ14145845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.